Lutetium sulfide

Descripción general

Descripción

Lutetium sulfide is a chemical compound composed of lutetium and sulfur, with the chemical formula Lu₂S₃. It is a rare earth compound that belongs to the lanthanide series. This compound is known for its unique properties, including its moderate solubility in water and acids, making it a valuable material in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lutetium sulfide can be synthesized through several methods. One common method involves the direct reaction of lutetium metal with sulfur at high temperatures. The reaction is typically carried out in a controlled environment to prevent contamination and ensure high purity of the product. The reaction can be represented as:

2Lu+3S→Lu2S3

Industrial Production Methods: In industrial settings, this compound is often produced by reducing lutetium oxide with hydrogen sulfide gas. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The reaction can be represented as:

Lu2O3+3H2S→Lu2S3+3H2O

Análisis De Reacciones Químicas

Types of Reactions: Lutetium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- this compound can be oxidized to form lutetium oxide and sulfur dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.

Oxidation: 2Lu2S3+9O2→2Lu2O3+6SO2

this compound can be reduced to lutetium metal and hydrogen sulfide gas using hydrogen gas as the reducing agent.Reduction: Lu2S3+3H2→2Lu+3H2S

this compound can react with hydrofluoric acid to form lutetium fluoride and hydrogen sulfide.Substitution: Lu2S3+6HF→2LuF3+3H2S

Major Products Formed: The major products formed from these reactions include lutetium oxide, lutetium fluoride, sulfur dioxide, and hydrogen sulfide.

Aplicaciones Científicas De Investigación

Optical and Luminescent Applications

Lutetium sulfide is primarily recognized for its luminescent properties, making it valuable in several optical applications:

- Phosphorescent Materials : this compound is utilized in phosphorescent devices, where it serves as a host material for rare-earth dopants such as Europium (Eu) and Cerium (Ce). These dopants enhance the luminescence properties, allowing for a broad range of applications in displays and lighting technologies .

- Electroluminescent Devices : The compound has been explored for use in electroluminescent devices, including thin-film displays and backlighting systems. Its ability to emit light when an electric field is applied makes it suitable for advanced display technologies .

- Color Conversion Phosphors : this compound doped with rare-earth elements has potential applications as color conversion phosphors in white-light emitting diodes (w-LEDs). This is particularly important for improving the efficiency and color quality of LED lighting systems .

Radionuclide Therapy

Lutetium-177 (a radioactive isotope of lutetium) is produced from this compound and has significant applications in targeted radionuclide therapy (TRT):

- Targeted Radionuclide Therapy : Lutetium-177 is used for treating various cancers, particularly neuroendocrine tumors. Its properties allow for localized radiation delivery, minimizing damage to surrounding healthy tissues while effectively targeting tumor cells .

- Theranostic Applications : The dual capability of lutetium-177 for both therapeutic and diagnostic purposes enhances personalized medicine approaches. It allows clinicians to track the biodistribution of the radiopharmaceutical through imaging techniques, optimizing treatment plans based on individual patient responses .

Material Properties and Synthesis

The synthesis of this compound involves several methods, including solid-state reactions and chemical vapor deposition. The resulting material exhibits moderate solubility in water and acids, making it suitable for various laboratory applications .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | LuS |

| Solubility | Moderately soluble in water |

| Luminescent Efficiency | High (dependent on dopants) |

| Thermal Stability | Stable at high temperatures |

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

- Study on Luminescence : Research indicated that this compound doped with europium exhibited strong red luminescence, making it ideal for use in LED technology. The study demonstrated that by adjusting the doping concentration, the emission spectrum could be tailored for specific applications .

- Radionuclide Therapy Trials : Clinical trials involving lutetium-177 have shown promising results in reducing tumor sizes in patients with neuroendocrine tumors. The therapy's effectiveness was attributed to the precise targeting capabilities of the radiopharmaceuticals derived from this compound .

Mecanismo De Acción

The mechanism of action of lutetium sulfide varies depending on its application. In the context of radiotherapy, lutetium-177 emits beta particles that damage cancer cells by causing DNA breaks, leading to cell death. The molecular targets include somatostatin receptors, which are overexpressed in certain types of tumors .

Comparación Con Compuestos Similares

Lanthanum sulfide (La₂S₃): Similar in structure but has different optical and electronic properties.

Cerium sulfide (Ce₂S₃): Known for its red pigment properties and used in ceramics.

Gadolinium sulfide (Gd₂S₃): Used in magnetic and electronic applications.

Uniqueness of Lutetium Sulfide: this compound is unique due to its high density, moderate solubility, and specific applications in radiotherapy and high-performance materials .

Actividad Biológica

Lutetium sulfide (Lu2S3) is a compound of interest in various fields, including materials science and biomedicine. Its biological activity is particularly relevant in the context of its potential applications in imaging, radiotherapy, and as a therapeutic agent. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is synthesized through the reaction of lutetium oxide with sulfur at high temperatures. The resulting compound has unique properties that make it suitable for various applications, including its luminescent properties and potential use in drug delivery systems.

Radiotherapeutic Applications

Lutetium-177, a radioisotope derived from lutetium, has been extensively studied for its use in targeted radiotherapy, particularly for cancers such as neuroendocrine tumors. Lutetium-177 emits beta particles that can ablate tumor cells while minimizing damage to surrounding healthy tissues. The efficacy of lutetium-based therapies has been demonstrated in clinical settings, with studies showing favorable outcomes in patients with refractory chronic inflammatory conditions .

Case Studies

- Lutetium-177 Hydroxyapatite in Arthritis Treatment

- Antibacterial Activity of Sulfides

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | Lu2S3 |

| Molar Mass | 304.8 g/mol |

| Melting Point | 1740 °C |

| Solubility | Insoluble in water |

| Toxicity | Low (specific studies needed) |

Table 2: Efficacy of Lutetium-177 in Clinical Studies

| Study Reference | Condition Treated | Outcome |

|---|---|---|

| Chronic Arthritis | Significant improvement | |

| Neuroendocrine Tumors | Favorable response rates |

Research Findings

Research into the biological activity of this compound is still emerging. However, findings from related compounds suggest several pathways through which this compound could exert biological effects:

- Reactive Oxygen Species (ROS) Generation : Similar sulfide compounds have been shown to increase ROS levels significantly, leading to bacterial cell death.

- Targeted Drug Delivery : The luminescent properties of this compound may enable its use in imaging-guided therapies.

Propiedades

IUPAC Name |

lutetium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Lu.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCLAAJLZDTGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

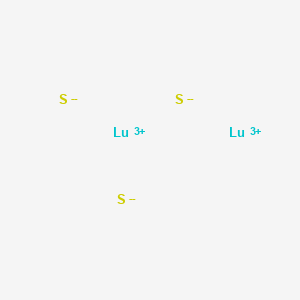

Canonical SMILES |

[S-2].[S-2].[S-2].[Lu+3].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Lu2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923897 | |

| Record name | Lutetium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12163-20-1 | |

| Record name | Lutetium sulfide (Lu2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lutetium sulfide (Lu2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lutetium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilutetium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.